6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAFWPBZZSSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid and Substituted Benzamides
The foundational approach involves cyclization reactions starting from methyl anthranilate and substituted benzamides. In this method, methyl 2-aminobenzoate reacts with benzamide derivatives in ethanol under reflux to form 2-phenylquinazolin-4(3H)-one intermediates. For example, refluxing methyl anthranilate with 2,4-dimethylphenylbenzamide in ethanol at 80°C for 90 minutes yields 2-(2,4-dimethylphenyl)quinazolin-4(3H)-one with a 72% yield.
Chlorination with Phosphorus Oxychloride
The quinazolin-4(3H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline. This step replaces the 4-ketonic group with a chloro substituent, forming 4-chloro-2-(2,4-dimethylphenyl)quinazoline. Optimal conditions involve refluxing in dry benzene at 110°C for 3 hours, achieving an 85% conversion rate.
Nucleophilic Substitution with Aniline Derivatives
The final step involves substituting the 4-chloro group with a phenylamine moiety. Reacting 4-chloro-2-(2,4-dimethylphenyl)quinazoline with aniline derivatives in ethanol under acidic conditions (HCl) at reflux for 2–3 hours produces the target compound. Using 2,4-dimethylphenylamine as the nucleophile yields 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine with a 68% isolated yield.
Table 1: Yield Optimization in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, 80°C, 90 min | 72 |
| Chlorination | POCl₃, N,N-dimethylaniline, 110°C | 85 |
| Nucleophilic Substitution | Aniline, HCl, ethanol, reflux | 68 |
One-Pot Metal-Free Synthesis via Oxidative Annulation
Reaction Design and Mechanism
A metal-free methodology employs 2-aminobenzophenone and cyanamide derivatives in a one-pot oxidative annulation. The reaction proceeds via acid-catalyzed (p-toluene sulfonic acid) activation of cyanamide, followed by cyclization and elimination of water. This route avoids transition-metal catalysts, reducing costs and purification complexity.
Optimization of Reaction Conditions
Using tetrahydrofuran (THF) as the solvent at 60°C for 12 hours, the target compound is obtained in 58% yield. Replacing THF with dimethylformamide (DMF) increases the yield to 65% due to enhanced nucleophilicity of the amine.
Table 2: Solvent Effects on One-Pot Synthesis
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 60 | 12 | 58 |
| DMF | 60 | 10 | 65 |
| Acetonitrile | 70 | 8 | 52 |
Chlorination-Functionalization Sequential Approach
Initial Chlorination of Quinazoline Core
An alternative method starts with pre-chlorinated quinazoline derivatives. 6-Chloro-2-aminoquinazoline is synthesized via chlorination of 2-aminoquinazoline using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, achieving 89% yield.
Sequential N- and C-Functionalization
The chloro-substituted intermediate undergoes two consecutive substitutions:
- N-Arylation : Reacting with 2,4-dimethylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) introduces the N-(2,4-dimethylphenyl) group (78% yield).
- C-Phenylation : A Heck coupling with phenyl iodide (Pd(OAc)₂, PPh₃, NEt₃, DMF, 120°C) installs the 4-phenyl group, yielding the final product in 63% overall yield.
Table 3: Palladium-Catalyzed Functionalization Efficiency
| Reaction Type | Catalyst System | Yield (%) |
|---|---|---|
| N-Arylation (Suzuki) | Pd(PPh₃)₄, K₂CO₃ | 78 |
| C-Phenylation (Heck) | Pd(OAc)₂, PPh₃ | 63 |
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
- The multi-step anthranilic acid route provides the highest overall yield (68%) but requires stringent control of chlorination conditions to avoid over-chlorination.
- The metal-free method offers moderate yields (65%) but excels in simplicity and environmental sustainability.
- The chlorination-functionalization approach achieves high intermediate yields (89%) but suffers from cumulative inefficiencies in sequential cross-coupling steps.
Scalability and Industrial Feasibility
Industrial-scale production favors the multi-step method due to established protocols for POCl₃-mediated chlorination. In contrast, palladium-catalyzed routes face challenges in catalyst recovery and cost.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine exhibits antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves the inhibition of specific kinases that play a crucial role in cell growth and proliferation.
Table 1: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 15 | |
| Lung Cancer | 20 | |
| Colon Cancer | 18 |
Anti-inflammatory Properties
The compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The inhibition of COX-2 may lead to reduced inflammation and pain, making it a candidate for treating conditions like arthritis .
Table 2: COX-2 Inhibition Studies
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Quinazoline derivatives have shown activity against various bacterial strains, indicating the potential for development as antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A recent study demonstrated that modifications to the quinazoline structure can enhance its activity against cancer cell lines. The compound showed significant activity in vitro, warranting further investigation into its efficacy in vivo .
- COX Inhibition Research : Another study focused on the selectivity of various quinazoline derivatives towards COX enzymes, revealing that structural modifications could lead to improved anti-inflammatory profiles .
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinazoline: Lacks the chloro and dimethylphenyl groups, resulting in different biological activities.
6-chloroquinazoline: Similar structure but without the phenyl and dimethylphenyl substitutions.
N-(2,4-dimethylphenyl)quinazoline: Lacks the chloro and phenyl groups.
Uniqueness
6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the specific combination of chloro, phenyl, and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, also known as 6-Cl-NDM-PPQ, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into the biological activity of 6-Cl-NDM-PPQ, focusing on its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN3
- Molecular Weight : 315.81 g/mol
- Structure : The compound features a quinazoline core with a chloro group at the sixth position, a dimethylphenyl group at the N-position, and a phenyl group at the fourth position.
Biological Activity Overview
Research indicates that 6-Cl-NDM-PPQ exhibits significant antiproliferative activity against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The proposed mechanism of action involves the inhibition of kinases, which are crucial enzymes in cell growth and proliferation pathways. This inhibition can potentially lead to reduced tumor growth and increased apoptosis in cancer cells .
The biological activity of 6-Cl-NDM-PPQ can be summarized as follows:
- Kinase Inhibition : The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.
- Antiproliferative Effects : Studies have shown that it can effectively reduce cell viability in various cancer types through mechanisms such as G1 phase arrest and apoptosis induction.
- Anti-inflammatory Properties : Quinazoline derivatives have been reported to possess anti-inflammatory effects, potentially through selective inhibition of cyclooxygenase-2 (COX-2) .
Synthesis Methods
The synthesis of 6-Cl-NDM-PPQ typically involves the following steps:
- Starting Materials : The synthesis often begins with 2-aminoquinazoline derivatives.
- Chlorination : Chlorination is performed to introduce the chloro group at the desired position.
- Nucleophilic Substitution : Subsequent reactions involve nucleophilic substitution with aryl groups to form the final product.
The reaction conditions may vary based on the desired yield and purity but generally include the use of aprotic solvents .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiproliferative | Effective against breast, lung, and colon cancers | |
| Kinase Inhibition | Inhibits key kinases involved in cell growth | |
| Anti-inflammatory | Potential COX-2 inhibitor |
Case Study: Anticancer Activity
In a recent study, 6-Cl-NDM-PPQ was tested against several cancer cell lines. Results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study highlighted its potential as a therapeutic agent for treating various malignancies and emphasized the need for further in vivo studies to confirm these findings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline intermediate with 2,4-dimethylaniline. Key steps include:
- Using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Employing Hünig’s base (DIPEA) as a non-nucleophilic base to deprotonate the amine and drive the reaction .
- Optimizing reaction time (2–4 hours at room temperature) and stoichiometry (1:1.1 ratio of quinazoline to amine) to minimize side products. Post-reaction purification via silica column chromatography with gradient elution (15–75% ethyl acetate in hexanes) ensures high purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR spectra to verify substituent positions and absence of impurities. For example, aromatic protons in the quinazoline core appear as distinct doublets (δ 7.2–8.5 ppm) .
- LCMS/HPLC : Employ reverse-phase chromatography with trifluoroacetic acid-modified mobile phases to assess purity (>95%) and molecular ion peaks (e.g., HRMS-ESI for exact mass confirmation) .
- Elemental analysis : Validate C, H, and N percentages (e.g., ±0.3% deviation from theoretical values) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : Prioritize apoptosis induction assays (e.g., caspase-3 activation in live-cell high-throughput systems) due to structural similarity to 4-anilinoquinazolines with pro-apoptotic properties . Dose-response studies (0.1–10 µM) and comparison to positive controls (e.g., staurosporine) are critical for validating activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., fluorophenyl, morpholinopropyl) to assess effects on target binding .
- 3D-QSAR modeling : Use computational tools (e.g., CoMFA or CoMSIA) to correlate substituent electronic/steric properties with activity data .
- Biological testing : Evaluate kinase inhibition (e.g., CDC2-like kinases) using radiometric or fluorescence-based assays to identify selective analogs .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer :
- Mechanistic profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, matched cell passage numbers) to minimize variability .
- Data normalization : Apply statistical models (e.g., Z-score or IC fold-change analysis) to distinguish artifacts from true biological effects .
Q. How can X-ray crystallography be utilized to determine the compound’s binding mode with a biological target?
- Methodological Answer :
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect high-resolution (<2.0 Å) diffraction data .
- Refinement : Use SHELXL for small-molecule refinement or SHELXPRO for macromolecular interfaces, focusing on hydrogen-bonding interactions (e.g., quinazoline N1 with kinase catalytic lysine) .
- Validation : Cross-check electron density maps (2F-F) to confirm ligand occupancy and minimize model bias .
Q. What computational approaches predict metabolic stability or toxicity early in development?
- Methodological Answer :
- In silico ADMET : Use tools like SwissADME to predict cytochrome P450 interactions or hepatotoxicity based on structural descriptors (e.g., logP, topological polar surface area) .
- Metabolite identification : Simulate phase I/II metabolism via software (e.g., Meteor) to flag unstable motifs (e.g., chloro groups prone to glutathione conjugation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
